2-(2,6-Dimethoxybenzoyl)phenyl acetate

Description

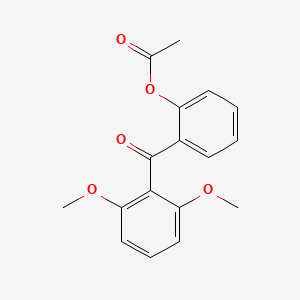

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(2,6-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-13-8-5-4-7-12(13)17(19)16-14(20-2)9-6-10-15(16)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJVSROPLWWXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641606 | |

| Record name | 2-(2,6-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-94-9 | |

| Record name | 2-(2,6-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic pathway for 2-(2,6-dimethoxybenzoyl)phenyl acetate, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the absence of a direct, one-step synthesis in the current literature, this document outlines a robust, multi-step approach. The synthesis commences with the preparation of key precursors, 2,6-dimethoxybenzoyl chloride and phenyl acetate, from commercially available starting materials. The core of the proposed synthesis involves an esterification reaction followed by a regioselective Fries rearrangement to construct the ortho-acylated phenolic intermediate, which is subsequently acetylated to yield the final product. Detailed experimental protocols, quantitative data for analogous reactions, and safety considerations are provided.

Introduction

The synthesis of substituted benzophenones and their derivatives is of significant interest in organic and medicinal chemistry due to their prevalence in biologically active compounds and their utility as versatile chemical intermediates. The target molecule, this compound, combines a sterically hindered dimethoxybenzoyl moiety with an acetylated phenolic ring, presenting a unique synthetic challenge, particularly concerning the regioselective introduction of the acyl group at the ortho position of the phenyl acetate.

This guide proposes a logical and feasible three-stage synthetic strategy, designed to overcome the challenge of direct ortho-acylation. The methodology relies on well-established and reliable chemical transformations, including esterification, the Fries rearrangement, and acetylation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is outlined in the workflow diagram below. The strategy involves the initial synthesis of two key intermediates: 2,6-dimethoxybenzoyl chloride and phenyl 2,6-dimethoxybenzoate. A subsequent Fries rearrangement of the latter is expected to yield the ortho-acylated phenol, which is then acetylated to afford the target compound.

The detailed reaction scheme is presented below, illustrating the transformation of the precursors to the final product.

Experimental Protocols

Synthesis of Precursors

3.1.1. 2,6-Dimethoxybenzoyl Chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.

-

Materials: 2,6-dimethoxybenzoic acid, thionyl chloride, toluene, petroleum ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in toluene.

-

Add thionyl chloride (1.2 eq) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

Wash the resulting crude solid with cold petroleum ether and filter to yield 2,6-dimethoxybenzoyl chloride.

-

3.1.2. Phenyl Acetate

This protocol is a standard method for the esterification of phenols.

-

Materials: Phenol, acetic anhydride, 10% aqueous sodium hydroxide, carbon tetrachloride, anhydrous calcium chloride.

-

Procedure:

-

Dissolve phenol (1.0 eq) in 10% aqueous sodium hydroxide solution in a flask and cool in an ice bath.

-

Add acetic anhydride (1.1 eq) to the cooled solution and shake vigorously for 5-10 minutes.

-

Transfer the mixture to a separatory funnel. Add carbon tetrachloride to facilitate separation.

-

Separate the organic layer, wash with dilute sodium carbonate solution, and then with water.

-

Dry the organic layer over anhydrous calcium chloride, filter, and purify by distillation.

-

Main Synthetic Steps

3.2.1. Step 1: Synthesis of Phenyl 2,6-Dimethoxybenzoate (Esterification)

-

Materials: Phenol, 2,6-dimethoxybenzoyl chloride, pyridine, dichloromethane (DCM).

-

Procedure:

-

Dissolve phenol (1.0 eq) and pyridine (1.1 eq) in dry DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath and add a solution of 2,6-dimethoxybenzoyl chloride (1.0 eq) in dry DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and transfer to a separatory funnel.

-

Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

3.2.2. Step 2: Synthesis of 2-Hydroxy-2',6'-dimethoxybenzophenone (Fries Rearrangement)

The Fries rearrangement is regioselective, with higher temperatures favoring the formation of the ortho-isomer.[1][2]

-

Materials: Phenyl 2,6-dimethoxybenzoate, anhydrous aluminum chloride, nitrobenzene.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a thermometer, add phenyl 2,6-dimethoxybenzoate (1.0 eq) and nitrobenzene.

-

Carefully add anhydrous aluminum chloride (1.2 eq) in portions, keeping the temperature below 10 °C.

-

Slowly heat the mixture to 160-170 °C and maintain this temperature for 4-6 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.

-

Perform steam distillation to remove the nitrobenzene solvent.

-

Extract the aqueous residue with diethyl ether.

-

Wash the ether extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization.

-

3.2.3. Step 3: Synthesis of this compound (Acetylation)

-

Materials: 2-Hydroxy-2',6'-dimethoxybenzophenone, acetic anhydride, pyridine.

-

Procedure:

-

Dissolve 2-hydroxy-2',6'-dimethoxybenzophenone (1.0 eq) in pyridine in a round-bottom flask.

-

Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours.

-

Pour the reaction mixture into ice-cold water and stir until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Quantitative Data

The following tables summarize the expected physical properties and spectroscopic data for the key compounds in this synthesis. Data for the final product is predicted based on structurally similar compounds.

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 185-188 | - |

| 2,6-Dimethoxybenzoyl Chloride | C₉H₉ClO₃ | 200.62 | 65-68 | 155-157 (at 5 mmHg) |

| Phenyl Acetate | C₈H₈O₂ | 136.15 | - | 195-196 |

| 2-Hydroxy-2',6'-dimethoxybenzophenone | C₁₅H₁₄O₄ | 258.27 | (Predicted) 85-90 | - |

| This compound | C₁₇H₁₆O₅ | 300.31 | (Predicted) 95-100 | - |

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Compound | Chemical Shift (δ, ppm) and Multiplicity |

| 2,6-Dimethoxybenzoic Acid | 7.35 (t, 1H), 6.60 (d, 2H), 3.90 (s, 6H) |

| Phenyl Acetate | 7.40-7.20 (m, 5H), 2.30 (s, 3H) |

| 2-Hydroxy-2',6'-dimethoxybenzophenone | 11.5 (s, 1H, -OH), 7.50-6.80 (m, 7H), 3.85 (s, 6H) |

| This compound | 7.60-7.00 (m, 7H), 3.80 (s, 6H), 2.20 (s, 3H) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Compound | Chemical Shift (δ, ppm) |

| 2,6-Dimethoxybenzoic Acid | 168.0, 158.5, 132.0, 112.0, 104.5, 56.0 |

| Phenyl Acetate | 169.5, 150.8, 129.3, 125.8, 121.5, 21.1 |

| 2-Hydroxy-2',6'-dimethoxybenzophenone | 200.0, 160.0, 158.0, 135.0, 133.0, 130.0, 125.0, 120.0, 118.0, 115.0, 105.0, 56.0 |

| This compound | 198.0, 169.0, 158.0, 150.0, 133.0, 131.0, 130.0, 128.0, 126.0, 122.0, 115.0, 105.0, 56.0, 21.0 |

Safety and Handling

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). Handle with extreme care.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

-

Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and can cause severe burns.

-

Nitrobenzene: Toxic and readily absorbed through the skin. It is a suspected carcinogen.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.

Conclusion

References

chemical properties of 2-(2,6-Dimethoxybenzoyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and suggested experimental protocols for the characterization of 2-(2,6-Dimethoxybenzoyl)phenyl acetate. Due to the absence of publicly available experimental data for this specific compound, this guide leverages data from structurally analogous compounds to offer a scientifically grounded starting point for its synthesis and investigation.

Predicted Chemical and Physical Properties

The properties of this compound are predicted based on the known characteristics of substituted benzophenones and phenyl acetates.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₇H₁₆O₅ | Calculated from structure |

| Molecular Weight | 300.31 g/mol | Calculated from structure |

| Appearance | White to off-white solid | Based on similar benzophenone derivatives[1] |

| Melting Point | 100-120 °C | Inferred from related substituted benzophenones |

| Boiling Point | > 350 °C | Extrapolated from related high-molecular-weight esters |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone). Insoluble in water. | General solubility of benzophenones and phenyl acetates[1] |

| logP (o/w) | ~3.5-4.5 | Estimated based on structural similarity to other benzophenones |

Proposed Synthesis

A two-step synthetic pathway is proposed for the preparation of this compound. The first step involves a Friedel-Crafts acylation to form the benzophenone core, followed by an esterification to introduce the acetate group.

Step 1: Synthesis of (2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone

The initial step is a Friedel-Crafts acylation of 1,3-dimethoxybenzene with 2-hydroxybenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride or a lanthanide triflate.[2][3] Polyphosphoric acid (PPA) can also be an effective catalyst for acylations involving dimethoxybenzene.[4]

Reaction:

Step 2: Synthesis of this compound

The second step is the esterification of the phenolic hydroxyl group of the intermediate product with acetic anhydride or acetyl chloride. This reaction can be carried out in the presence of a base, such as pyridine or triethylamine, or a catalytic amount of acid.

Reaction:

Experimental Protocols

The following are detailed, yet general, experimental protocols for the proposed synthesis and characterization of this compound.

Synthesis of (2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone (Intermediate)

Materials:

-

1,3-Dimethoxybenzene

-

2-Hydroxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and anhydrous aluminum chloride.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 2-hydroxybenzoyl chloride to the stirred suspension.

-

After stirring for 15 minutes, add 1,3-dimethoxybenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Synthesis of this compound (Final Product)

Materials:

-

(2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone

-

Acetic anhydride

-

Pyridine

-

Dichloromethane

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the purified (2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone in a mixture of dichloromethane and pyridine.

-

Cool the solution to 0 °C.

-

Add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from both phenyl rings, singlets for the two methoxy groups, and a singlet for the acetyl methyl group. The chemical shifts of aromatic protons will be influenced by the substitution pattern.

-

¹³C NMR: Expected signals would include carbons of the carbonyl groups (ketone and ester), aromatic carbons, methoxy carbons, and the acetyl methyl carbon.[5]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

The molecular ion peak corresponding to the calculated molecular weight should be observed. Fragmentation patterns may show losses of the acetyl group and parts of the benzoyl moiety.

-

-

Melting Point Analysis:

-

A sharp melting point range will indicate the purity of the compound.

-

Visualizations

Proposed Synthetic Workflow

References

- 1. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistryjournals.net [chemistryjournals.net]

- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone(131-54-4) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(2,6-Dimethoxybenzoyl)phenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of the novel compound, 2-(2,6-dimethoxybenzoyl)phenyl acetate. Due to the absence of existing literature on this specific molecule, this document presents a hypothesized structure based on its nomenclature and outlines a systematic approach to its characterization using modern spectroscopic techniques. The presented data is predictive and intended to serve as a benchmark for researchers synthesizing and analyzing this compound.

Hypothesized Molecular Structure

The name this compound suggests a central phenyl ring substituted with an acetate group and a 2,6-dimethoxybenzoyl group. The "2-" prefix indicates that the benzoyl group is attached to the second position of the phenyl acetate moiety.

Caption: Hypothesized structure of this compound.

Proposed Workflow for Structure Elucidation

A logical and systematic workflow is crucial for the unambiguous determination of a novel chemical structure. The following diagram outlines the proposed experimental approach.

Caption: Experimental workflow for the structure elucidation of a novel compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | m | 4H | Aromatic Protons (Phenyl Acetate Ring) |

| 7.25 | t, J = 8.0 Hz | 1H | Aromatic Proton (para to benzoyl) |

| 6.70 | d, J = 8.0 Hz | 2H | Aromatic Protons (meta to benzoyl) |

| 3.65 | s | 6H | Methoxy Protons (-OCH₃) |

| 2.10 | s | 3H | Acetate Methyl Protons (-COCH₃) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 195.0 | Benzoyl Carbonyl Carbon (C=O) |

| 169.0 | Acetate Carbonyl Carbon (C=O) |

| 158.0 | Aromatic Carbon (C-O, Methoxy) |

| 150.0 | Aromatic Carbon (C-O, Acetate) |

| 135.0 | Aromatic Carbon (C-C=O, Benzoyl) |

| 132.0 | Aromatic Carbon (para to benzoyl) |

| 130.0 - 120.0 | Aromatic Carbons (CH) |

| 115.0 | Aromatic Carbon (ipso to benzoyl) |

| 105.0 | Aromatic Carbon (meta to benzoyl) |

| 56.0 | Methoxy Carbon (-OCH₃) |

| 21.0 | Acetate Methyl Carbon (-CH₃) |

Table 3: Predicted IR and MS Data

| Technique | Predicted Value | Assignment |

| IR (cm⁻¹) | ~1760 | C=O stretch (Acetate) |

| ~1680 | C=O stretch (Benzoyl) | |

| ~1200 | C-O stretch (Ester) | |

| ~2950, ~1450 | C-H stretch and bend (Alkyl) | |

| ~3050, ~1600 | C-H stretch and C=C stretch (Aromatic) | |

| MS (ESI+) | m/z 301.09 | [M+H]⁺ |

| m/z 323.07 | [M+Na]⁺ |

Experimental Protocols

Standard protocols for acquiring the necessary spectroscopic data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

2D NMR (COSY, HSQC, HMBC): Perform standard two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals and confirmation of the connectivity of the molecular fragments.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid purified compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire the mass spectrum over a relevant m/z range to determine the accurate mass of the molecular ion and its adducts.

Hypothetical Biological Signaling Pathway

While the biological activity of this compound is unknown, many small molecules are investigated for their potential to modulate cellular signaling pathways implicated in disease. The following diagram illustrates a hypothetical scenario where this compound inhibits a key kinase in a cancer-related pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

This technical guide provides a foundational framework for the synthesis and structural verification of this compound. The successful execution of these analytical methods will be paramount in confirming its molecular architecture and paving the way for future investigations into its chemical and biological properties.

Technical Guide: Spectroscopic Profile of 2-(2,6-Dimethoxybenzoyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(2,6-Dimethoxybenzoyl)phenyl acetate. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route and presents an in-depth analysis of the expected spectroscopic characteristics based on the known data of its precursors and analogous compounds.

Proposed Synthesis

A feasible synthetic pathway for this compound involves a two-step process, beginning with the preparation of the acylating agent followed by a Friedel-Crafts acylation reaction.

-

Synthesis of 2,6-Dimethoxybenzoyl chloride: 2,6-Dimethoxybenzoic acid is converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride.

-

Friedel-Crafts Acylation of Phenyl Acetate: The synthesized 2,6-dimethoxybenzoyl chloride is then reacted with phenyl acetate in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This reaction is expected to yield the target molecule, this compound, primarily through ortho-acylation of the phenyl acetate ring.

Experimental Protocols

The following are detailed, representative experimental protocols for the proposed synthesis and subsequent spectroscopic analysis.

Synthesis of 2,6-Dimethoxybenzoyl chloride

To a solution of 2,6-dimethoxybenzoic acid (1 equivalent) in a dry, inert solvent such as toluene, thionyl chloride (1.2 equivalents) is added dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is then stirred at reflux for 2-3 hours. After completion of the reaction, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2,6-dimethoxybenzoyl chloride, which can be used in the next step without further purification.

Synthesis of this compound

In a reaction vessel maintained under a nitrogen atmosphere, phenyl acetate (1 equivalent) is dissolved in a dry, non-polar solvent like dichloromethane. The solution is cooled to 0°C, and a Lewis acid, such as aluminum chloride (1.1 equivalents), is added portion-wise. To this cooled mixture, a solution of 2,6-dimethoxybenzoyl chloride (1 equivalent) in dichloromethane is added dropwise. The reaction is stirred at 0°C for one hour and then allowed to warm to room temperature, with stirring continued for an additional 12-18 hours. The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Spectroscopic Data of Precursors

The following tables summarize the known spectroscopic data for the key precursors, which form the basis for the predicted data of the final product.

Table 1: Spectroscopic Data for 2,6-Dimethoxybenzoic Acid

| Parameter | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | IR (KBr, cm⁻¹) | Mass Spectrum (m/z) |

| Values | δ 12.69 (s, 1H, COOH), 7.31 (t, J=8.4 Hz, 1H, Ar-H), 6.68 (d, J=8.4 Hz, 2H, Ar-H), 3.75 (s, 6H, 2xOCH₃) | δ 166.7, 156.1, 130.4, 114.4, 104.1, 55.8 | 3400-2500 (br, O-H), 1700 (C=O), 1590, 1470 (C=C), 1250 (C-O) | 182.06 [M]⁺, 165.05, 135.04 |

Table 2: Spectroscopic Data for Phenyl Acetate

| Parameter | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (neat, cm⁻¹) | Mass Spectrum (m/z) |

| Values | δ 7.41-7.35 (m, 2H, Ar-H), 7.26-7.21 (m, 1H, Ar-H), 7.12-7.09 (m, 2H, Ar-H), 2.29 (s, 3H, CH₃) | δ 169.2, 150.9, 129.4, 125.8, 121.6, 21.1 | 3070 (Ar C-H), 1765 (C=O), 1593, 1493 (C=C), 1193 (C-O) | 136.05 [M]⁺, 94.04, 43.02 |

Predicted Spectroscopic Data for this compound

Based on the structures of the precursors and general principles of spectroscopy, the following data are predicted for the title compound.

Table 3: Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 2H | Aromatic Protons (phenyl acetate ring) |

| ~7.3-7.5 | m | 2H | Aromatic Protons (phenyl acetate & dimethoxybenzoyl rings) |

| ~6.6-6.8 | d | 2H | Aromatic Protons (dimethoxybenzoyl ring) |

| ~3.7-3.9 | s | 6H | Methoxy Protons (2 x OCH₃) |

| ~2.3 | s | 3H | Acetate Methyl Protons (CH₃) |

Table 4: Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | Ketone Carbonyl (C=O) |

| ~169 | Ester Carbonyl (C=O) |

| ~158 | Aromatic C-O (dimethoxybenzoyl) |

| ~150 | Aromatic C-O (phenyl acetate) |

| ~130-135 | Substituted Aromatic Carbons |

| ~115-130 | Aromatic C-H |

| ~105 | Aromatic C-H (dimethoxybenzoyl) |

| ~56 | Methoxy Carbons (OCH₃) |

| ~21 | Acetate Methyl Carbon (CH₃) |

Table 5: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Predicted Values |

| IR (KBr, cm⁻¹) | ~1770 (Ester C=O stretch), ~1680 (Ketone C=O stretch), ~1600, 1480 (Aromatic C=C stretch), ~1250 (C-O stretch) |

| Mass Spectrum (m/z) | Expected [M]⁺ at ~302.11. Key fragments would likely correspond to the loss of the acetyl group, the phenyl acetate moiety, and the dimethoxybenzoyl moiety. |

Visualizations

The following diagrams illustrate the proposed experimental workflow.

Caption: Proposed synthetic workflow for this compound.

2-(2,6-Dimethoxybenzoyl)phenyl acetate CAS number and identifiers

This guide provides a comprehensive overview of 2,6-dimethoxyphenyl acetate, a valuable compound for researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, relevant experimental protocols, and a representative synthesis workflow.

Core Data and Identifiers

2,6-Dimethoxyphenyl acetate is an aromatic compound with the following key identifiers:

| Identifier | Value | Reference |

| CAS Number | 944-99-0 | [1] |

| IUPAC Name | 2,6-dimethoxyphenyl acetate | [1] |

| Synonyms | Phenol, 2,6-dimethoxy-, acetate; 2-Acetyl-1,3-dimethylpyrogallol; Acetic acid, 2,6-dimethoxyphenyl ester | [1] |

| Chemical Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.1999 g/mol | [1] |

| Canonical SMILES | CC(=O)OC1=C(C=CC=C1OC)OC | |

| InChI | InChI=1S/C10H12O4/c1-7(11)14-10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3 | [1] |

| InChIKey | CIIHIFFNYMLOAV-UHFFFAOYSA-N | [1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2,6-dimethoxyphenyl acetate was not found in the provided search results, a general and widely applicable method for the preparation of phenyl acetates involves the acetylation of the corresponding phenol. The following protocol is adapted from a standard procedure for the synthesis of phenyl acetate and can be modified for the synthesis of 2,6-dimethoxyphenyl acetate.[2]

General Synthesis of Phenyl Acetates via Acetylation

This procedure describes the esterification of a phenol using acetic anhydride.

Materials:

-

Phenol (in this case, 2,6-dimethoxyphenol)

-

Acetic anhydride

-

10% aqueous sodium hydroxide solution

-

Crushed ice

-

Carbon tetrachloride (or other suitable organic solvent like diethyl ether or ethyl acetate)

-

Dilute sodium carbonate solution

-

Anhydrous calcium chloride (or other suitable drying agent like magnesium sulfate)

Procedure:

-

Dissolution of Phenol: Dissolve the phenol (e.g., 15 g of 2,6-dimethoxyphenol) in a 10% aqueous sodium hydroxide solution (approximately 105 ml).

-

Cooling: Cool the solution by adding a significant amount of crushed ice (around 150 g) to maintain a low temperature during the exothermic reaction.

-

Addition of Acetylating Agent: Add acetic anhydride (approximately 22 ml) to the cooled solution.

-

Reaction: Stopper the flask and shake it vigorously for about 5 minutes. The reaction is typically complete when an emulsion of the phenyl acetate is formed.

-

Extraction: Transfer the reaction mixture to a separatory funnel. To facilitate phase separation, an organic solvent like carbon tetrachloride (e.g., 8 ml) can be added. Shake the funnel and allow the layers to separate. The denser organic layer containing the product will be at the bottom.

-

Washing: Discard the upper aqueous layer. Wash the organic layer with a dilute sodium carbonate solution (e.g., 80 ml) to neutralize any remaining acid.

-

Drying: Separate the organic layer and dry it using an anhydrous drying agent like calcium chloride for 20-30 minutes.

-

Isolation: Filter the dried solution into a distillation flask.

-

Purification: Purify the crude phenyl acetate by distillation. The fraction collected at the appropriate boiling point will be the pure product. For phenyl acetate, the boiling point is around 196°C.[2] The boiling point for 2,6-dimethoxyphenyl acetate would need to be determined experimentally or from literature sources if available.

Illustrative Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a phenyl acetate derivative.

References

The 2,6-Dimethoxybenzoyl Group in Organic Synthesis: A Technical Guide

The 2,6-dimethoxybenzoyl (DMB) group is a valuable tool in the arsenal of synthetic organic chemists. Its unique electronic and steric properties, conferred by the two methoxy groups positioned ortho to the carbonyl, render it useful as both a protecting group and a directing group in complex molecule synthesis. This technical guide provides an in-depth overview of the role of the DMB group, tailored for researchers, scientists, and drug development professionals.

The 2,6-Dimethoxybenzoyl Group as a Protecting Group

The DMB group is primarily employed as a protecting group for alcohols and amines, forming 2,6-dimethoxybenzoates and 2,6-dimethoxybenzamides, respectively. The steric hindrance provided by the two ortho-methoxy groups modulates the reactivity of the carbonyl group, and the electron-donating nature of these methoxy groups influences the stability of the protected functionality.

Introduction of the DMB Group

The DMB protecting group is typically introduced by acylation of an alcohol or amine with 2,6-dimethoxybenzoyl chloride. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Table 1: Representative Conditions for the Introduction of the 2,6-Dimethoxybenzoyl Group

| Substrate | Reagent | Base | Solvent | Temperature | Time | Yield (%) |

| Primary Alcohol | 2,6-Dimethoxybenzoyl chloride | Pyridine | Dichloromethane (DCM) | Room Temperature | 2-4 h | >90 |

| Secondary Alcohol | 2,6-Dimethoxybenzoyl chloride | 4-DMAP (cat.), Et3N | Dichloromethane (DCM) | Room Temperature | 12-24 h | 70-90 |

| Primary Amine | 2,6-Dimethoxybenzoyl chloride | Triethylamine (Et3N) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | 1-3 h | >95 |

| Aniline | 2,6-Dimethoxybenzoyl chloride | Pyridine | Dichloromethane (DCM) | Room Temperature | 2-5 h | 85-95 |

Stability of the DMB Group

The 2,6-dimethoxybenzoyl group exhibits moderate stability, making it suitable for syntheses requiring selective deprotection. Its stability profile is summarized below.

Table 2: Stability of the 2,6-Dimethoxybenzoyl Group under Various Conditions

| Condition | Stability | Notes |

| Acidic | ||

| Mild Aqueous Acid (e.g., 1M HCl) | Generally Stable | Slow hydrolysis may occur upon prolonged heating. |

| Strong Protic Acids (e.g., TFA, HBr/AcOH) | Labile | Cleavage occurs, especially at elevated temperatures. |

| Lewis Acids (e.g., AlCl3, BF3·OEt2) | Labile | Can be cleaved, sometimes selectively. |

| Basic | ||

| Aqueous Base (e.g., LiOH, NaOH) | Labile | Saponification occurs to cleave the ester or amide linkage. |

| Amine Bases (e.g., Piperidine, DBU) | Generally Stable | Stable under conditions used for Fmoc deprotection. |

| Ammonia | Labile | Used for the deprotection of DMB-protected amides.[1] |

| Reductive | ||

| Catalytic Hydrogenation (e.g., H2, Pd/C) | Stable | The benzoyl group is generally stable to these conditions. |

| Oxidative | ||

| Common Oxidants (e.g., PCC, Swern) | Stable | The protecting group itself is resistant to many common oxidants. |

Cleavage of the DMB Group

The removal of the 2,6-dimethoxybenzoyl group can be achieved under various conditions, allowing for orthogonal deprotection strategies in multistep synthesis.

Table 3: Common Cleavage Conditions for the 2,6-Dimethoxybenzoyl Group

| Functional Group | Reagent | Solvent | Temperature | Time | Yield (%) |

| Ester (from Alcohol) | LiOH or NaOH (aq.) | THF/MeOH/H2O | Room Temperature | 2-12 h | >90 |

| Ester (from Alcohol) | AlCl3 | Dichloromethane (DCM) | 0 °C to Room Temperature | 1-4 h | 70-85 |

| Amide (from Amine) | 6 M HCl (aq.) | Dioxane | Reflux | 12-24 h | 60-80 |

| Amide (from Histidine) | Aqueous Ammonia | Methanol | Room Temperature | 24 h | Good |

The 2,6-Dimethoxybenzoyl Group as a Directing Group

The electronic properties of the 2,6-dimethoxybenzoyl group can influence the regioselectivity of reactions on the molecule to which it is attached.

In Electrophilic Aromatic Substitution

When the 2,6-dimethoxybenzoyl group is attached to an aromatic ring via an amide linkage (forming a benzanilide), the overall directing effect is a combination of the activating, ortho-, para-directing methoxy groups and the deactivating, meta-directing acyl group. In the case of N-(2,6-dimethoxybenzoyl)aniline, the strong activation by the two methoxy groups on the benzoyl ring itself does not directly influence the aniline ring. The directing effect on the aniline ring is primarily governed by the amide group. The lone pair on the nitrogen atom can participate in resonance with the aniline ring, directing electrophiles to the ortho and para positions. However, the carbonyl group of the amide withdraws electron density, deactivating the ring compared to aniline itself.

Figure 1. Directing effect in electrophilic aromatic substitution.

In Directed Ortho-Metalation

The amide functionality and the methoxy groups of the 2,6-dimethoxybenzoyl moiety can act as directing groups in ortho-lithiation reactions. This allows for the selective functionalization of the aromatic ring at the position ortho to the directing group.

Experimental Protocols

Synthesis of 2,6-Dimethoxybenzoyl Chloride

Figure 2. Workflow for the synthesis of 2,6-dimethoxybenzoyl chloride.

Procedure:

-

Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in toluene (approx. 7 mL per gram of acid).

-

With stirring at ambient temperature, add thionyl chloride (1.2 eq) dropwise over 30-45 minutes.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent by evaporation under reduced pressure.

-

Wash the resulting crude solid with cold petroleum ether.

-

Stir the solid with fresh petroleum ether for one hour, then cool to 10 °C.

-

Filter the solid, wash with cold petroleum ether, and dry under vacuum to yield 2,6-dimethoxybenzoyl chloride as a crystalline solid.

General Protocol for O-Acylation of a Primary Alcohol

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in dry dichloromethane (DCM) (approx. 10 mL per gram of alcohol).

-

Add pyridine (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 2,6-dimethoxybenzoyl chloride (1.2 eq) in dry DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq.), saturated NaHCO3 (aq.), and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the 2,6-dimethoxybenzoate ester.

General Protocol for N-Acylation of a Primary Amine

Figure 3. General workflow for N-acylation.

Procedure:

-

Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in dry tetrahydrofuran (THF) (approx. 15 mL per gram of amine).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 2,6-dimethoxybenzoyl chloride (1.1 eq) in dry THF dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract with ethyl acetate.

-

Wash the combined organic layers with 1 M HCl (aq.), saturated NaHCO3 (aq.), and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield the 2,6-dimethoxybenzamide.

General Protocol for Deprotection of a 2,6-Dimethoxybenzoate Ester

Procedure:

-

Dissolve the 2,6-dimethoxybenzoate ester (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).

-

Add a 2 M aqueous solution of lithium hydroxide (LiOH) (2.0-3.0 eq).

-

Stir the mixture at room temperature for 2-12 hours, monitoring the saponification by TLC.

-

Upon completion, carefully acidify the reaction mixture to pH ~3 with 1 M HCl (aq.) at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the deprotected alcohol.

Conclusion

The 2,6-dimethoxybenzoyl group is a versatile functional group in organic synthesis. Its application as a moderately stable protecting group for alcohols and amines allows for selective protection and deprotection strategies. Furthermore, its electronic and steric properties can be harnessed to direct the regiochemical outcome of synthetic transformations. The experimental protocols provided herein offer a practical guide for the application of the DMB group in the synthesis of complex molecules.

References

A Deep Dive into Sterically Hindered Phenolic Esters: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of sterically hindered phenolic esters, a class of compounds with significant applications in materials science and drug development. Designed for researchers, scientists, and professionals in drug development, this document details their synthesis, mechanisms of action, and applications, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways.

Introduction to Sterically Hindered Phenolic Esters

Sterically hindered phenols are aromatic compounds characterized by the presence of bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl group. This steric hindrance is a key structural feature that governs their reactivity and enhances their efficacy as antioxidants.[1] The ester functional group, when incorporated into these molecules, can modulate their physical and chemical properties, such as solubility, stability, and bioavailability, making them suitable for a diverse range of applications, from polymer stabilizers to potential therapeutic agents.[2][3]

The primary function of sterically hindered phenolic esters lies in their ability to act as radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating chain reactions that lead to oxidative degradation of materials or cellular damage.[4] The bulky ortho-substituents stabilize the resulting phenoxyl radical, preventing it from initiating new oxidation chains.[4]

Synthesis of Sterically Hindered Phenolic Esters

The synthesis of sterically hindered phenolic esters can be achieved through several methods, most commonly involving esterification or transesterification reactions.

General Synthesis Routes

A common approach involves the reaction of a sterically hindered phenol containing a carboxylic acid or a simple ester group with an alcohol or a polyol. For instance, the widely used antioxidant, Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), commercially known as Antioxidant 1010, is synthesized through the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with pentaerythritol.[5][6][7][8][9]

Another synthetic strategy is the direct esterification of a sterically hindered phenolic carboxylic acid with an alcohol in the presence of an acid catalyst.[10] The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity.

Experimental Protocol: Synthesis of Antioxidant 1010

This protocol describes a common method for the laboratory-scale synthesis of Antioxidant 1010.

Materials:

-

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

-

Pentaerythritol

-

Sodium methoxide (catalyst)

-

Toluene (solvent)

-

Methanol

-

Nitrogen gas supply

-

Reaction flask with a mechanical stirrer, condenser, and thermometer

Procedure:

-

Charge the reaction flask with methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, pentaerythritol, and toluene under a nitrogen atmosphere.

-

Heat the mixture to 120-130°C with stirring to dissolve the solids.

-

Add a catalytic amount of sodium methoxide to the reaction mixture.

-

Increase the temperature to 140-160°C and maintain for 6-8 hours, continuously removing the methanol byproduct by distillation.

-

Monitor the reaction progress by thin-layer chromatography or high-performance liquid chromatography.

-

Once the reaction is complete, cool the mixture and add methanol to precipitate the crude product.

-

Filter the solid, wash with methanol, and dry under vacuum to obtain the final product.

The workflow for a generalized synthesis of sterically hindered phenolic esters is depicted below.

Caption: Generalized workflow for the synthesis of sterically hindered phenolic esters.

Antioxidant Activity and Evaluation

The antioxidant capacity of sterically hindered phenolic esters is a critical parameter for their application. Several in vitro assays are employed to quantify this activity.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.[11][12][13][14][15] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically to determine the extent of radical scavenging.

Experimental Protocol: DPPH Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (sterically hindered phenolic ester)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in the dark.

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compound or control to the wells.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

The logical flow of the DPPH assay is illustrated in the following diagram.

Caption: Step-by-step logical flow of the DPPH assay for antioxidant activity.

Quantitative Antioxidant Activity Data

The antioxidant activity of various phenolic compounds, including some sterically hindered phenols, has been reported in the literature. The following table summarizes representative IC50 values from DPPH assays.

| Compound | IC50 (µM) | Reference |

| 2,6-di-tert-butyl-4-ethylphenol | 171.67 | [16] |

| 2,6-di-tert-butyl-4-methoxyphenol | 99.43 | [16] |

| 2,4-di-tert-butylphenol | 361.42 | [16] |

| 2-tert-butyl-benzene-1,4-diol (TBHQ) | 19.65 | [16] |

| Butylated Hydroxytoluene (BHT) | 569.22 | [16] |

| Trolox | ~5.4 | [17] |

| Ascorbic Acid | ~54.08 | [17] |

Note: Lower IC50 values indicate higher antioxidant activity.

Role in Drug Development and Relevant Signaling Pathways

Beyond their industrial applications, sterically hindered phenolic esters are being investigated for their therapeutic potential, particularly in diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.[18][19] Their ability to modulate key cellular signaling pathways is central to their biological activity.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[20][21][22][23] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[20][23] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[20][21] Phenolic compounds, including sterically hindered phenols, have been shown to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant capacity of cells.[22]

Caption: Nrf2 pathway activation by sterically hindered phenolic esters.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[24][25][26] In inflammatory responses, the activation of the NF-κB pathway leads to the production of pro-inflammatory mediators.[24] Phenolic compounds can inhibit the NF-κB signaling pathway, often by preventing the degradation of its inhibitor, IκB, thereby exerting anti-inflammatory effects.[25]

Caption: NF-κB pathway inhibition by sterically hindered phenolic esters.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell proliferation, survival, and metabolism.[27][28][29][30] Dysregulation of this pathway is implicated in various diseases, including cancer. Some phenolic compounds have been shown to modulate the PI3K/Akt pathway, leading to anti-cancer and neuroprotective effects.[27][29]

Caption: PI3K/Akt pathway modulation by sterically hindered phenolic esters.

Conclusion

Sterically hindered phenolic esters are a versatile class of molecules with well-established roles as antioxidants in industrial applications and emerging potential in the pharmaceutical and biomedical fields. Their unique structural features confer high radical scavenging efficacy, and the ester moiety allows for tunable physicochemical properties. The ability of these compounds to modulate key signaling pathways involved in oxidative stress and inflammation underscores their promise for the development of novel therapeutic strategies for a range of diseases. Further research into the structure-activity relationships and specific molecular targets of these compounds will be crucial for realizing their full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Sterically Hindered Phenols as Antioxidant | Semantic Scholar [semanticscholar.org]

- 3. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Widely Used Antioxidant 1010: Application, Synthesis & Safety [vinatiorganics.com]

- 6. CN102336668A - Method for synthesizing antioxidant 1010 by one-step method - Google Patents [patents.google.com]

- 7. Production method of antioxidant 1010 - Eureka | Patsnap [eureka.patsnap.com]

- 8. Antioxidant 1010 | 6683-19-8 [chemicalbook.com]

- 9. CN102485833A - Manufacturing method of antioxidant 1010 - Google Patents [patents.google.com]

- 10. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. mdpi.com [mdpi.com]

- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Polyphenols and Neurodegenerative Diseases: Potential Effects and Mechanisms of Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nrf2-ARE Signaling Pathway: Significance and symbolism [wisdomlib.org]

- 22. air.unimi.it [air.unimi.it]

- 23. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into 2,6-Dimethoxybenzoyl Compounds: A Computational Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of 2,6-dimethoxybenzoyl compounds, a scaffold of interest in medicinal chemistry. By leveraging computational methodologies such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT), researchers can gain profound insights into the structural, electronic, and physicochemical properties of these molecules. This understanding is pivotal for the rational design of novel therapeutic agents. This document provides a comprehensive overview of the computational approaches, presents key quantitative data in a structured format, and outlines the underlying experimental and computational protocols.

Computational Methodologies: A Primer

The theoretical investigation of 2,6-dimethoxybenzoyl derivatives predominantly relies on two powerful computational techniques: QSAR and DFT. These methods allow for the prediction of biological activity and the elucidation of molecular properties, respectively.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties.

Experimental Protocol for QSAR Analysis:

A common workflow for developing a QSAR model, as applied to 2,6-dimethoxybenzoyl compounds, involves the following steps:

-

Data Set Preparation: A series of 2,6-dimethoxybenzoyl analogues with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

-

Molecular Descriptor Calculation: For each molecule in the series, a variety of physicochemical properties, known as molecular descriptors, are calculated. These can include hydrophobic (e.g., π), steric (e.g., van der Waals volume, E_s), and electronic (e.g., σ) parameters.

-

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are employed to generate an equation that correlates the molecular descriptors with the biological activity.[1]

-

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability.[2]

Caption: A generalized workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict a variety of molecular properties with high accuracy.

Computational Protocol for DFT Studies:

The application of DFT to 2,6-dimethoxybenzoyl compounds typically follows this protocol:

-

Molecular Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is often performed in the gas phase.

-

Method and Basis Set Selection: A specific DFT functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311G(d,p), Def2-TZVP) are chosen.[3][4] The choice of functional and basis set can impact the accuracy and computational cost of the calculations.

-

Property Calculation: Once the geometry is optimized, various electronic and structural properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them (E_gap) is an indicator of molecular stability.[3][4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[3][4]

-

Geometrical Parameters: Bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data from X-ray crystallography, if available.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study intramolecular interactions and charge transfer.[6]

-

Caption: A standard workflow for performing Density Functional Theory (DFT) calculations on a molecule.

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical studies on 2,6-dimethoxybenzoyl and related compounds.

QSAR Data for Chitin Synthesis Inhibitors

A study on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles as chitin synthesis inhibitors yielded the following data and QSAR equation.[7]

Table 1: Physicochemical Parameters and Biological Activity of Substituted 2,6-Dimethoxybenzoyl Derivatives [7]

| Compound R-group | π (Hydrophobicity) | E_s (Steric Parameter) | pIC50 (Observed) |

| H | 0.00 | 0.00 | 6.30 |

| F | 0.15 | -0.46 | 6.46 |

| Cl | 0.70 | -0.97 | 6.70 |

| Br | 1.02 | -1.16 | 6.70 |

| Me | 0.52 | -1.24 | 6.52 |

| Et | 1.02 | -1.31 | 6.70 |

| n-Pr | 1.43 | -1.60 | 6.52 |

| n-Bu | 2.13 | -1.63 | 6.46 |

| CF3 | 1.07 | -2.40 | 4.82 |

| t-Bu | 1.68 | -2.46 | 4.70 |

| NO2 | -0.36 | -1.01 | 5.00 |

Derived QSAR Equation: [7]

pIC50 = -0.421(±0.12)π² + 1.139(±0.30)π - 0.526(±0.20)E_s + 6.220(±0.16)

This equation highlights that hydrophobicity has an optimal value for activity, and bulky substituents are detrimental.[7]

DFT Calculated Electronic Properties of Dimethoxybenzene Derivatives

DFT calculations provide insights into the electronic characteristics of these compounds. The choice of functional and basis set influences the results. For instance, the B3LYP functional with the Def2-TZVP basis set has been shown to provide the lowest total energy for some dimethoxybenzene derivatives, though PBE is more time-efficient.[3][4]

Table 2: Calculated Electronic Properties of Representative Dimethoxybenzene Derivatives

| Compound | Functional/Basis Set | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) | Total Energy (eV) |

| Derivative 1 | B3LYP/Def2-TZVP | - | - | - | -172,318.3710[3][4] |

| Derivative 2 | B3LYP/Def2-TZVP | - | - | - | -33,332.8726[3][4] |

The energy gap (E_g), hardness, and softness values derived from these calculations can demonstrate the thermodynamic stability of the compounds, which is a desirable trait for pharmaceutical applications.[3][4]

Signaling Pathways and Molecular Interactions

While the primary focus of this guide is on the intrinsic properties of 2,6-dimethoxybenzoyl compounds, it is important to consider their potential interactions within biological systems. For example, in the context of chitin synthesis inhibition, these compounds interfere with a critical pathway in insects.[7] Molecular docking studies, a form of molecular modeling, can be employed to predict the binding mode of these inhibitors to their target proteins.

Caption: Logical flow of the inhibitory action of a 2,6-dimethoxybenzoyl compound on a target protein.

Conclusion

The theoretical studies of 2,6-dimethoxybenzoyl compounds, through QSAR and DFT methodologies, provide a powerful framework for understanding their structure-activity relationships and electronic properties. The quantitative data derived from these computational approaches are invaluable for guiding the synthesis of new analogues with improved biological activity and pharmaceutical profiles. By integrating these theoretical insights with experimental validation, researchers can accelerate the drug discovery and development process for this important class of compounds.

References

- 1. QSAR prediction of D2 receptor antagonistic activity of 6-methoxy benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. excli.de [excli.de]

- 3. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Utility of Dimethoxybenzoyl Protecting Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and natural product synthesis, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and enable chemists to achieve complex molecular architectures with high selectivity. Among the diverse arsenal of protecting groups, benzoyl and its substituted derivatives have long been employed for the protection of alcohols and amines. This technical guide delves into the discovery, history, and application of a specific class of these protectors: the dimethoxybenzoyl (DMB) groups. While not as ubiquitously documented as their benzyl ether counterparts, the principles governing their utility can be clearly extrapolated from closely related and well-studied protecting groups.

Introduction to Benzoyl Protecting Groups and the Influence of Methoxy Substitution

The benzoyl group is typically introduced by reacting an alcohol with benzoyl chloride in the presence of a base. It forms a stable ester linkage that is resistant to a variety of reaction conditions, including acidic and oxidative environments. Cleavage is generally accomplished under basic conditions, such as saponification with aqueous base.

The electronic nature of substituents on the aromatic ring of the benzoyl group significantly modulates its stability and cleavage conditions. Electron-donating groups, such as methoxy (-OCH₃) groups, play a crucial role in increasing the lability of the protecting group, particularly towards acidic cleavage. This is attributed to the ability of the methoxy groups to stabilize the carbocationic intermediate formed during acid-catalyzed cleavage. The more methoxy groups present on the aromatic ring, the more labile the protecting group becomes. This principle is well-established for the widely used p-methoxybenzyl (PMB) and dimethoxybenzyl (DMB) ether protecting groups and is directly applicable to their corresponding benzoyl ester analogues.

The Emergence of Dimethoxybenzoyl Protecting Groups

While a singular seminal publication marking the "discovery" of dimethoxybenzoyl protecting groups is not prominent in the literature, their utility can be understood as a logical extension of the well-documented chemistry of other methoxy-substituted benzyl and benzoyl protecting groups. The pioneering work on p-methoxybenzyl esters in peptide synthesis laid the groundwork for understanding the acid-lability of such systems. It was observed that the p-methoxybenzyl group could be cleaved under milder acidic conditions than the simple benzyl group.

Following this logic, the introduction of a second methoxy group to the benzoyl moiety to form 2,4-dimethoxybenzoyl, 3,4-dimethoxybenzoyl, or 3,5-dimethoxybenzoyl esters offers a protecting group with even greater acid sensitivity. This allows for more selective deprotection in the presence of other acid-labile groups, a critical consideration in the synthesis of complex molecules with multiple functional groups. The 2,4- and 3,4-dimethoxy isomers are particularly effective at increasing acid lability due to the participation of the para-methoxy group in stabilizing the carbocation through resonance.

Synthesis and Application of Dimethoxybenzoyl Chlorides

The key reagents for the introduction of dimethoxybenzoyl protecting groups are the corresponding dimethoxybenzoyl chlorides. These are typically synthesized from the commercially available dimethoxybenzoic acids by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of 3,4-Dimethoxybenzoyl Chloride

A common laboratory-scale synthesis of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid (veratric acid) is as follows:

-

To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) is added a catalytic amount of N,N-dimethylformamide (DMF).

-

Thionyl chloride (1.5-2.0 eq) is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for a period of 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3,4-dimethoxybenzoyl chloride, which can often be used without further purification or can be purified by distillation or recrystallization.

Introduction of the Dimethoxybenzoyl Protecting Group

The dimethoxybenzoyl group is introduced to an alcohol function via an esterification reaction with the corresponding dimethoxybenzoyl chloride.

Experimental Protocol: Protection of a Primary Alcohol with 3,4-Dimethoxybenzoyl Chloride

-

To a solution of the primary alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) is added a base (1.1-1.5 eq), such as triethylamine, diisopropylethylamine, or pyridine. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

-

The solution is cooled to 0 °C, and a solution of 3,4-dimethoxybenzoyl chloride (1.1 eq) in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, while being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure 3,4-dimethoxybenzoyl protected alcohol.

Cleavage of the Dimethoxybenzoyl Protecting Group

The primary advantage of the dimethoxybenzoyl protecting group is its enhanced lability under acidic conditions compared to the simple benzoyl or even the monomethoxybenzoyl group. It can also be cleaved under standard basic or reductive conditions.

Cleavage Conditions

| Cleavage Method | Reagents and Conditions | Substrate Compatibility |

| Acidic Cleavage | Trifluoroacetic acid (TFA) in dichloromethane (DCM); HCl in an organic solvent; Formic acid. | Sensitive to other acid-labile groups such as tert-butyl ethers, Boc, and acetals. Orthogonal to base-labile and hydrogenolysis-labile groups. |

| Basic Cleavage | Lithium hydroxide (LiOH) in THF/water; Sodium methoxide (NaOMe) in methanol; Aqueous ammonia. | Sensitive to other ester groups. Orthogonal to acid-labile and hydrogenolysis-labile groups. |

| Reductive Cleavage | Hydrogenolysis (H₂, Pd/C); Sodium in liquid ammonia. | Sensitive to other reducible functional groups such as alkenes, alkynes, and some aromatic systems. |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ); Cerium(IV) ammonium nitrate (CAN). | Sensitive to other electron-rich aromatic systems. |

Experimental Protocol: Acidic Cleavage of a 3,4-Dimethoxybenzoyl Ester

-

The 3,4-dimethoxybenzoyl protected alcohol is dissolved in an anhydrous solvent such as dichloromethane.

-

The solution is cooled to 0 °C.

-

Trifluoroacetic acid (TFA) is added dropwise (typically 10-50% v/v).

-

The reaction is stirred at 0 °C or allowed to warm to room temperature while being monitored by TLC.

-

Upon completion, the reaction mixture is carefully concentrated under reduced pressure.

-

The residue is co-evaporated with a solvent like toluene to remove residual TFA.

-

The crude product is then purified by column chromatography, recrystallization, or distillation.

Logical Workflow for Protecting Group Strategy

The decision to use a dimethoxybenzoyl protecting group is often part of a larger synthetic strategy that requires orthogonal protecting groups. The following diagram illustrates a logical workflow for selecting and using a dimethoxybenzoyl protecting group.

Signaling Pathway Analogy: Mechanism of Acid-Catalyzed Cleavage

The mechanism of acid-catalyzed cleavage of a dimethoxybenzoyl ester can be visualized as a signaling pathway, where the acid acts as the initial signal leading to the release of the protected alcohol.

Conclusion

Dimethoxybenzoyl protecting groups, while not as extensively cited as their ether counterparts, represent a valuable tool in the synthetic chemist's toolbox. Their enhanced acid lability, predictable reactivity based on well-established electronic principles, and straightforward introduction and cleavage make them an attractive option for the protection of alcohols in complex synthetic sequences. As the demand for more sophisticated and selective synthetic methodologies continues to grow, particularly in the field of drug development, the strategic application of finely-tuned protecting groups like the dimethoxybenzoyl family will undoubtedly play an increasingly important role.

Methodological & Application

Application Notes and Protocols for the Use of 2-(2,6-Dimethoxybenzoyl)phenyl acetate as a Photolabile Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-dimethoxybenzoyl group is a promising photolabile protecting group (PPG) for phenols, offering a valuable tool for synthetic chemists, particularly in the fields of medicinal chemistry and drug development. Its utility lies in the ability to mask a phenol's reactivity and then be selectively removed under mild, light-induced conditions, avoiding the need for harsh chemical reagents that could compromise sensitive functional groups elsewhere in the molecule. This "traceless" deprotection is highly advantageous in the synthesis of complex molecules.

The ortho-methoxy substituents on the benzoyl ring are key to the group's photochemical properties. While direct photolytic cleavage data for 2-(2,6-dimethoxybenzoyl)phenyl acetate is not extensively documented in publicly available literature, analogies can be drawn from structurally similar photolabile groups, such as the 3',5'-dimethoxybenzoin esters. These related compounds undergo efficient photochemical deprotection, suggesting that the 2,6-dimethoxybenzoyl moiety also possesses the necessary electronic and steric features for effective light-mediated cleavage.

These application notes provide a comprehensive overview of the synthesis, application, and cleavage of the 2-(2,6-dimethoxybenzoyl)phenyl protecting group, along with detailed experimental protocols.

Key Features of the 2,6-Dimethoxybenzoyl Protecting Group

-

Photolabile: Cleavage is induced by UV light, offering temporal and spatial control over deprotection.

-

Mild Deprotection Conditions: Avoids the use of strong acids, bases, or reducing agents that can damage sensitive substrates.

-

Stability: The protecting group is stable to a range of common synthetic conditions, allowing for its use in multi-step syntheses.

-

Potential for Orthogonality: Its light-mediated removal allows for selective deprotection in the presence of other protecting groups that are cleaved under different conditions (e.g., acid-labile or base-labile groups).

Experimental Protocols

Protocol 1: Synthesis of the Protecting Group Precursor - 2,6-Dimethoxybenzoic Acid

The precursor for the protecting group, 2,6-dimethoxybenzoic acid, can be synthesized from pyrogallol.

Reaction Scheme:

Figure 1. Synthesis of 2,6-Dimethoxybenzoic Acid.

Materials:

-

Pyrogallol

-

Dimethyl carbonate (DMC)

-

Tetrabutylammonium bromide (TBAB)

-

Methanol

-

Microreactor setup

-

Standard laboratory glassware for workup and purification

Procedure:

-

Prepare a solution of pyrogallol (1 molar equivalent) and tetrabutylammonium bromide (catalytic amount) in methanol.

-

In a separate vessel, dissolve dimethyl carbonate (excess) in methanol.

-

Using a microreactor setup, pump the two solutions to a mixing point and then through the heated reaction coil.

-

Maintain the reaction temperature and pressure as optimized for the specific microreactor system.

-

Collect the reaction mixture at the outlet.

-

After the reaction is complete, concentrate the solution under reduced pressure to remove methanol.

-